molecular formula C10H22O9S2 B1677550 1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane CAS No. 55400-73-2

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane

Cat. No.: B1677550
CAS No.: 55400-73-2
M. Wt: 350.4 g/mol
InChI Key: GKMDADHKHXRPPF-UHFFFAOYSA-N
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Description

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane is a chemical compound with the molecular formula C10H22O9S2 and a molecular weight of 350.41 g/mol . . This compound is characterized by the presence of two methanesulfonyloxy groups attached to a trioxandecane backbone, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane can be synthesized through the reaction of tetraethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Tetraethylene glycol+2Methanesulfonyl chloride1,11Bis(methanesulfonyloxy)-3,6,9-trioxandecane+2Hydrochloric acid\text{Tetraethylene glycol} + 2 \text{Methanesulfonyl chloride} \rightarrow 1,11-\text{Bis(methanesulfonyloxy)-3,6,9-trioxandecane} + 2 \text{Hydrochloric acid} Tetraethylene glycol+2Methanesulfonyl chloride→1,11−Bis(methanesulfonyloxy)-3,6,9-trioxandecane+2Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better temperature control and mixing.

Chemical Reactions Analysis

Types of Reactions

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The methanesulfonyloxy groups can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

    Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Elimination reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran or dimethyl sulfoxide.

Major Products

    Nucleophilic substitution: The major products are the corresponding substituted derivatives, such as azides, thiols, and ethers.

    Elimination reactions: The major products are alkenes formed by the removal of the methanesulfonyloxy groups.

Scientific Research Applications

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane has several applications in scientific research:

    Organic synthesis: It is used as a reagent for introducing methanesulfonyloxy groups into organic molecules, which can then be further modified through nucleophilic substitution.

    Polymer chemistry: The compound is used in the synthesis of functionalized polymers with specific properties.

    Medicinal chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: The compound is used to modify biomolecules, such as proteins and nucleic acids, for various biochemical applications.

Mechanism of Action

The mechanism of action of 1,11-bis(methanesulfonyloxy)-3,6,9-trioxandecane involves the activation of the methanesulfonyloxy groups, making them susceptible to nucleophilic attack. The methanesulfonyloxy groups act as good leaving groups, facilitating the substitution or elimination reactions. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(methanesulfonyloxy)-3,6-dioxaoctane: Similar structure but with a shorter backbone.

    1,14-Bis(methanesulfonyloxy)-3,6,9,12-tetraoxatetradecane: Longer backbone with additional ether linkages.

    1,11-Bis(tosyloxy)-3,6,9-trioxandecane: Similar structure but with tosylate groups instead of methanesulfonyloxy groups.

Uniqueness

1,11-Bis(methanesulfonyloxy)-3,6,9-trioxandecane is unique due to its specific backbone length and the presence of three ether linkages, which provide flexibility and reactivity. The methanesulfonyloxy groups are excellent leaving groups, making the compound highly reactive in nucleophilic substitution and elimination reactions.

Properties

IUPAC Name

2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O9S2/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMDADHKHXRPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

15 g of tetraethyleneglycol and 23.4 g of triethylamine were dissolved in 200 mL of dichloromethane, to which 22.1 g of methanesulfonylchloride was added dropwise at 0° C., and then the solution was stirred for 1 hour. The reaction solution was filtrated to remove insolubles, and then the filtrate was concentrated under reduced pressure. The residue was separated with ethyl acetate-water, and the organic layer was concentrated under reduced pressure after washing with water. The residue was purified with silica gel column chromatography to obtain 27 g of the objective compound.
Quantity
15 g
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reactant
Reaction Step One
Quantity
23.4 g
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reactant
Reaction Step One
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22.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 5,000 mL, 3-necked flask equipped with a mechanical stirrer, thermometer and 500 mL addition funnel was charged with tetraethylene glycol (388 g, 2.0 mol) dichloromethane (1,500 mL) and triethylamine (445 g, 4.40 mol). The mixture was stirred and cooled to ca. 5° C., and methanesulfonyl chloride (470 g, 4.1 mol) was added dropwise over 3 hours. The reaction mixture was stirred an additional 3 hours while warming to 25° C., then water (1,000 mL) was added and the phases were separated. The organic layer was washed with ice-cold 6N HCl (2×1,000 mL) and then washed with 5% Na2CO3, saturated aqueous NaCl, dried, filtered and evaporated in vacuo to yield 627 g (90%) of tetraethylene glycol dimesylate, i.e.,
Quantity
388 g
Type
reactant
Reaction Step One
Quantity
445 g
Type
reactant
Reaction Step One
Quantity
470 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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